(3R,4S)-4-Aminopiperidin-3-ol dihydrochloride
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Overview
Description
(3R,4S)-4-Aminopiperidin-3-ol dihydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Aminopiperidin-3-ol dihydrochloride typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a piperidine derivative, under controlled conditions to yield the desired product. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride in an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-Aminopiperidin-3-ol dihydrochloride can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form more saturated derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce more saturated amines .
Scientific Research Applications
(3R,4S)-4-Aminopiperidin-3-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of (3R,4S)-4-Aminopiperidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3R,4S)-4-Aminopiperidin-3-ol dihydrochloride include:
- (3R,4S)-4-Methoxy-N-methylpyrrolidin-3-amine dihydrochloride
- (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride .
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of both an amino and hydroxyl group. This unique combination allows it to participate in a broader range of chemical reactions and interact with a wider variety of biological targets, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C5H14Cl2N2O |
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Molecular Weight |
189.08 g/mol |
IUPAC Name |
(3R,4S)-4-aminopiperidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-4-1-2-7-3-5(4)8;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5+;;/m0../s1 |
InChI Key |
TXJUMWIOLHLXPY-YAQRUTEZSA-N |
Isomeric SMILES |
C1CNC[C@H]([C@H]1N)O.Cl.Cl |
Canonical SMILES |
C1CNCC(C1N)O.Cl.Cl |
Origin of Product |
United States |
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